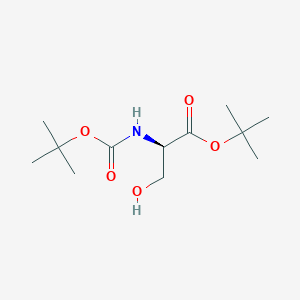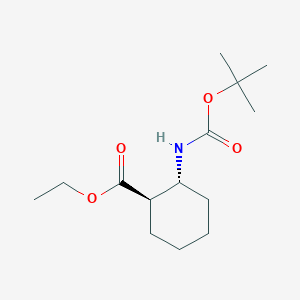
Ethyl 2-(hydroxymethyl)nicotinate
Descripción general
Descripción
Ethyl 2-(hydroxymethyl)nicotinate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(hydroxymethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxymethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding to and Hydrolysis by Human Serum Albumin : Nicotinate esters, including derivatives of Ethyl 2-(hydroxymethyl)nicotinate, have been studied for their binding to and hydrolysis by human serum albumin. Some esters were found to be bound but not hydrolysed, while others displayed the opposite behavior (Steiner, Mayer, & Testa, 1992).
Retinoprotective Effects : 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, has demonstrated retinoprotective effects in a rat model of retinal ischemia–reperfusion. This suggests potential applications in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Synthesis and Structural Analysis : The synthesis and structural determination of various nicotinate esters, including ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, have been explored, providing insights into their potential applications in chemical and pharmaceutical fields (Zhou et al., 2008).
Photoreactivity in Different Solvents : The photoreactivity of nicotinic acid and its derivatives, including Ethyl 2-(hydroxymethyl)nicotinate, varies depending on the solvent and acidity of the solution. This has implications for their use in photochemical applications (Takeuchi et al., 1974).
Potential in Pharmacology : Ethyl nicotinate has been investigated for its potential in pharmacology, particularly as a potent attractant for certain insects in peaches and apricots, indicating its utility in agricultural applications (Penman et al., 1982).
Synthesis of Nicorandil : Ethyl nicotinate has been used as a raw material in the synthesis of Nicorandil, a vasodilator drug. This showcases its role in the production of important pharmaceutical compounds (Ungureanu & Danila, 2001).
Transport and Metabolism in Skin : Studies have compared the characteristics of skin permeation and metabolism of ethyl nicotinate among humans and various animal models, which is crucial for understanding its dermatological applications (Rittirod et al., 1997).
Propiedades
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQWMABGUAJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(hydroxymethyl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8053780.png)
![2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B8053784.png)


![4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053799.png)



